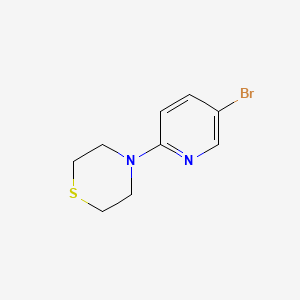
4-(5-Bromopyridin-2-yl)thiomorpholine
Vue d'ensemble
Description
4-(5-Bromopyridin-2-yl)thiomorpholine is an organic compound with the molecular formula C9H11BrN2O . It has a molecular weight of 243.10 g/mol . This compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for 4-(5-Bromopyridin-2-yl)thiomorpholine is 1S/C9H11BrN2O/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 . The compound has a topological polar surface area of 25.4 Ų and contains 13 heavy atoms .Physical And Chemical Properties Analysis
4-(5-Bromopyridin-2-yl)thiomorpholine has a molecular weight of 243.10 g/mol . It has a computed XLogP3-AA value of 1.6, indicating its lipophilicity . The compound has no hydrogen bond donors, three hydrogen bond acceptors, and one rotatable bond . Its exact mass and monoisotopic mass are both 242.00548 g/mol .Applications De Recherche Scientifique
Antimicrobial Activity : A study focused on the synthesis of thiomorpholine derivatives, including 4-(5-Bromopyridin-2-yl)thiomorpholine, and evaluated their antimicrobial activity. These derivatives were tested for their effectiveness against various microbial strains, indicating potential applications in developing new antimicrobial agents (Kardile & Kalyane, 2010).
Antitumor Properties : Research on chiral Ru(II) complexes containing thiophene ligands, closely related to thiomorpholine compounds, demonstrated antitumor activities against several tumor cell lines, including HeLa tumor cells. These findings suggest potential applications in cancer therapy (Wang et al., 2014).
Synthesis and Biological Activity : Another study involved the synthesis of 4-(4-Bromophenyl)-2-[4-(arylhydrazono-3-methyl-5-(5-bromopyridin-2-yl)imino-4,5-dihydro pyrazol-1-yl]-1,3-thiazole derivatives. These compounds were evaluated for their biological efficacy, although specific details on the biological activity were not provided (Rodrigues & Bhalekar, 2015).
Synthesis and Antimicrobial Evaluation : The synthesis and antimicrobial evaluation of novel thiomorpholine derived 1,4-disubstituted 1,2,3-triazoles was conducted. This research highlighted the potential of thiomorpholine derivatives in creating new antimicrobial agents (Battula et al., 2016).
Enantioselective Synthesis : Research on the enantioselective synthesis of 2-substituted thiomorpholin-3-ones from (R)-phenylglycine methyl ester, S-benzylthioglycolic acid, and bromoacetic acid was reported. This study is significant in the context of stereochemistry and enantioselective synthesis (Franceschini et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
4-(5-bromopyridin-2-yl)thiomorpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2S/c10-8-1-2-9(11-7-8)12-3-5-13-6-4-12/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URPFCSWQQQCFIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=C(C=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590120 | |
| Record name | 4-(5-Bromopyridin-2-yl)thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromopyridin-2-yl)thiomorpholine | |
CAS RN |
223556-42-1 | |
| Record name | 4-(5-Bromopyridin-2-yl)thiomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70590120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

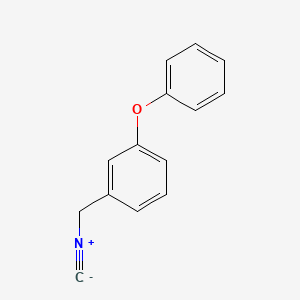
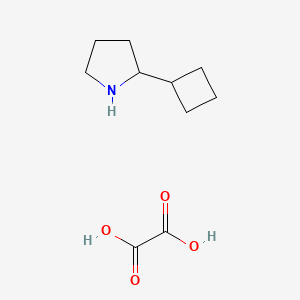
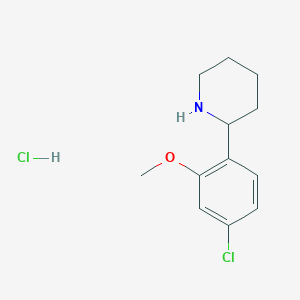
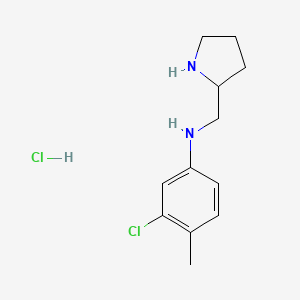
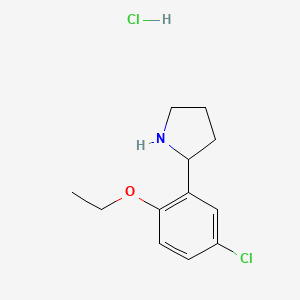
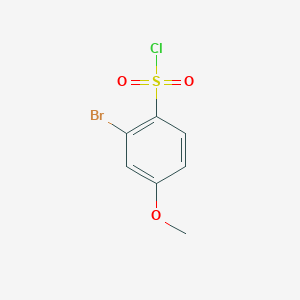
![[1-(3-Methoxypropyl)-3-pyrrolidinyl]methanamine](/img/structure/B1369145.png)
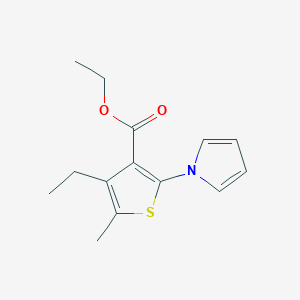
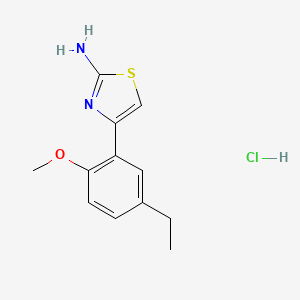
![methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1369149.png)
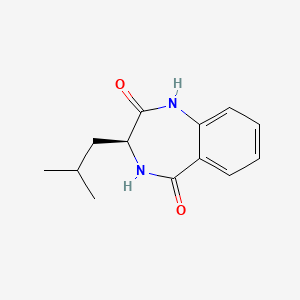
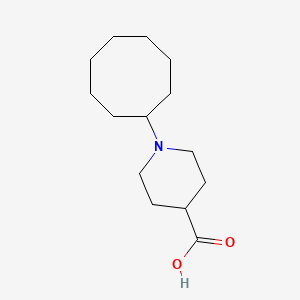
![5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1369179.png)
![3-methyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B1369180.png)